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Compound of Interest

Compound Name: N-Methyl-3,4-dimethylbenzylamine

Cat. No.: B168943

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of a series of substituted benzylamine
derivatives for their potential as anti-tuberculosis agents. The following sections present
guantitative biological data, comprehensive experimental protocols, and visualizations of the
key workflows and structure-activity relationships to aid in the understanding and future
development of this class of compounds. The data presented is based on a study evaluating
the efficacy of these derivatives against Mycobacterium tuberculosis H37Rv and their toxicity
against mammalian cells.[1][2][3]

Data Presentation: Biological Activity and
Cytotoxicity

The anti-mycobacterial activity and cytotoxicity of the synthesized benzylamine derivatives
were evaluated to determine their therapeutic potential. The minimum inhibitory concentration
(MIC90), the concentration required to inhibit 90% of M. tuberculosis H37Rv growth, was
determined. Additionally, the half-maximal inhibitory concentration (IC50) against Chinese
Hamster Ovarian (CHO) cells was assessed to gauge cytotoxicity. A higher selectivity index
(IC50/MIC90) is indicative of a more promising therapeutic candidate.
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MIC90 (pM) Selectivity
) ) IC50 (pM)
Compound Substituent  Substituent vs. M. e Index
Vs.
ID R1 R2 tuberculosi (IC50/MIC90
Cells
s H37Rv )
la H Phenyl >125 >50 -
1b H Benzyl 27.83 >50 >1.80
1c H 2-picolyl 26.57 12.45 0.47
2-
1d H 25.43 >50 >1.97
fluorophenyl
5-fluoro-2-
Im H ) 20.64 >50 >2.42
iodophenyl
3,5-
1n H dichlorophen 20.67 >50 >2.42
vl
2a 5-Bromo Phenyl 24.56 >50 >2.04
2b 5-Bromo Benzyl 23.98 >50 >2.08
2c 5-Bromo 2-picolyl 20.97 >50 >2.38
2e 5-Bromo 2-iodophenyl 20.12 >50 >2.48
4-
2f 5-Bromo Inactive >50 -
fluorophenyl
29 5-Bromo 4-iodophenyl 20.39 >50 >2.45
3a 5-lodo Phenyl 22.87 >50 >2.19
3b 5-lodo Benzyl 22.12 >50 >2.26
3c 5-lodo 2-picolyl 21.98 12.45 0.57
2-
3d 5-lodo 21.54 47.28 2.20
fluorophenyl
2-bromo-5-
3h 5-lodo 21.12 8.80 0.42
fluorophenyl
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4-
3i 5-lodo methoxyphen  21.89 44.98 2.05
vl

) 2-bromo-4-
3 5-lodo 21.54 48.00 2.23
methylphenyl

3,5-
3l 5-lodo dichlorophen 20.59 >50 >2.43
vl

Note: This table presents a selection of the 36 compounds evaluated in the source study to
highlight key structure-activity relationships. The full dataset can be found in the cited literature.

[1]

Experimental Protocols
General Synthesis of Substituted Benzylamine
Derivatives

The benzylamine derivatives were synthesized via a reductive amination reaction.[1][4]

Reaction Setup: A mixture of the appropriately substituted 2-hydroxy-3-ethoxybenzaldehyde
(1 equivalent) and a primary amine (1 equivalent) was stirred in methanol.

e Reduction: The reaction was allowed to proceed for 18 hours before being reduced with
sodium borohydride.

e Quenching and Extraction: The reaction was quenched with a saturated aqueous solution of
ammonium chloride and extracted with ethyl acetate.

 Purification: The combined organic fractions were dried with anhydrous sodium sulphate,
and the solvent was removed. The resulting crude product was purified by flash silica gel
column chromatography.

Anti-Mycobacterium tuberculosis Activity Assay (MIC90
Determination)
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The minimum inhibitory concentration (MIC) of the synthesized compounds against
Mycobacterium tuberculosis H37Rv was determined using a broth microdilution method.[5][6]

[7]

o Culture Preparation:M. tuberculosis H37Rv was grown on a suitable solid medium, and a
bacterial suspension was prepared in sterile saline with 0.05% Tween 80. The suspension
was homogenized and adjusted to a 0.5 McFarland standard.

e Drug Dilution: Test compounds were serially diluted in Middlebrook 7H9 broth supplemented
with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.2% glycerol in a 96-well
microtiter plate.

¢ Inoculation: Each well was inoculated with the bacterial suspension to achieve a final
concentration of approximately 105 CFU/mL.

¢ Incubation: The plates were sealed and incubated at 37°C for 7-21 days, until visible growth
was observed in the drug-free control wells.

e MIC Determination: The MIC90 was defined as the lowest concentration of the compound
that inhibited at least 90% of the visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the compounds was evaluated against Chinese Hamster Ovarian (CHO)
cells using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][9]
[10][11]

o Cell Seeding: CHO cells were seeded in a 96-well plate and incubated for 24 hours to allow
for cell attachment.

o Compound Treatment: The cells were then treated with various concentrations of the test
compounds and incubated for another 48-72 hours.

o MTT Addition: After the incubation period, the medium was removed, and MTT solution (0.5
mg/mL) was added to each well. The plate was incubated for 4 hours at 37°C.
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e Formazan Solubilization: The MTT solution was removed, and dimethyl sulfoxide (DMSO)
was added to each well to dissolve the formazan crystals.

e Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.
The IC50 value, the concentration at which 50% of cell growth is inhibited, was calculated

from the dose-response curves.

Visualizations
Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of the benzylamine

derivatives to their biological evaluation.
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General workflow for synthesis and biological evaluation.
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Structure-Activity Relationship (SAR) Summary

The following diagram summarizes the key structure-activity relationships observed in the

study.
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Key structure-activity relationship observations.

Comparative Discussion

The study of these substituted benzylamine derivatives reveals several key insights into their
potential as anti-tuberculosis agents.

o Effect of Substitution on the Benzylamine Core (R1): Halogen substitution at the 5-position of
the benzylamine ring generally enhances anti-mycobacterial activity compared to the
unsubstituted analogs.[1] Compounds with a 5-bromo substituent, such as 2c and 2e, were
among the most potent against M. tuberculosis.[1] While 5-iodo substitution also conferred
good activity, it was associated with an increase in cytotoxicity in some cases (e.g., 3c, 3h),
leading to a lower selectivity index.[1]

o Effect of N-Substituents (R2): The nature of the substituent on the amine nitrogen played a
crucial role in determining the anti-tuberculosis potency. Ortho-substituted phenyl groups on
the nitrogen generally resulted in the most active compounds, as seen with 2e (2-
iodophenyl).[1] Disubstituted phenyl rings, such as the 3,5-dichlorophenyl group in 1n and 3lI,
also led to high activity.[1] In contrast, para-substitution on the phenyl ring tended to reduce
or abolish activity, with the 4-fluorophenyl derivative 2f being inactive.[1]

o Cytotoxicity and Selectivity: The majority of the tested compounds exhibited low cytotoxicity
against CHO cells, with IC50 values greater than 50 uM.[1] However, a few derivatives,
particularly those with a 5-iodo substituent and a picolyl or substituted phenyl group at the
nitrogen, showed moderate cytotoxicity, which is a critical consideration for further
development.[1] The most promising compounds, such as 2e, 1m, and 3|, demonstrated both
high potency against M. tuberculosis and low cytotoxicity, resulting in favorable selectivity
indices.[1]

In conclusion, this comparative analysis highlights a promising class of substituted benzylamine
derivatives with significant anti-tuberculosis activity. The structure-activity relationship data
suggests that a 5-bromo substituent on the benzylamine core combined with an ortho- or di-
substituted phenyl group on the nitrogen is a favorable combination for potent and selective
inhibition of M. tuberculosis. These findings provide a strong foundation for the further
optimization of this scaffold in the development of novel anti-tuberculosis therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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